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molecular formula C5H3Br2N3O2 B8335699 2,6-dibromo pyridin-4-yl-N-nitroamine CAS No. 947144-56-1

2,6-dibromo pyridin-4-yl-N-nitroamine

Cat. No. B8335699
M. Wt: 296.90 g/mol
InChI Key: HHRZETYTAUVOFU-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

2,6-dibromo pyridin-4-ylamine (11 g, 43.6 mmol) was dissolved in 100 mL of sulfuric acid at room temperature and then cooled at −5° C. 6 mL of nitric acid was added dropwise keeping the temperature between −10° C. to −5° C. and the mixture was stirred at −5° C. for 30 minutes. The mixture was then poured onto 400 mL of crushed ice. The solid formed was filtered off then dissolved in EtOAc. The residual water was removed and the organic layer was washed with 300 mL of brine, dried over magnesium sulfate and the solvent was removed in vacuo to give 12.5 g of the title product as a yellow solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Br:9])[N:3]=1.[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][N+:10]([O-:12])=[O:11])[CH:5]=[C:4]([Br:9])[N:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)N)Br
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between −10° C. to −5° C.
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
The residual water was removed
WASH
Type
WASH
Details
the organic layer was washed with 300 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)N[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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